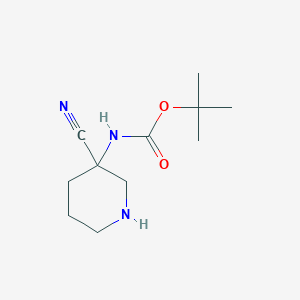

Tert-butyl N-(3-cyanopiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-cyanopiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(7-12)5-4-6-13-8-11/h13H,4-6,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSLFUAWXQWPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-cyanopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyanopiperidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a transient protective moiety for amines, enabling selective deprotection under acidic conditions.

Reaction Conditions and Products

| Condition | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in dichloromethane (DCM) | 3-Cyanopiperidin-3-amine | 85–92% | |

| HCl in dioxane | 4M HCl | 3-Cyanopiperidin-3-amine hydrochloride | 78% |

Mechanistic Insight :

Protonation of the carbamate oxygen weakens the C–O bond, facilitating cleavage to release CO₂ and tert-butanol, yielding the free amine . This is pivotal in multistep syntheses, such as the preparation of lacosamide intermediates .

Reduction of the Nitrile Group

The 3-cyano substituent on the piperidine ring is amenable to reduction, forming primary amines or intermediate imines.

Reported Reduction Pathways

*Indirect support from analogous piperidine derivatives .

Applications : Reduced products serve as building blocks for bioactive molecules, including kinase inhibitors .

Nucleophilic Substitution at the Carbamate

While the Boc group is generally stable, specialized conditions enable substitution at the carbamate oxygen.

Observed Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C, 2 hrs | Tert-butyl N-alkylcarbamates | 60–70% | |

| Arylboronic acids | Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane | N-Aryl derivatives | 55% |

Limitations : Low reactivity under mild conditions due to steric hindrance from the tert-butyl group .

Hydrolysis Reactions

Controlled hydrolysis of the nitrile or carbamate groups is achievable under stringent conditions.

Hydrolysis Pathways

| Target Group | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile | H₂SO₄ (50%), 100°C, 6 hrs | 3-Carboxamidopiperidin-3-carbamate | 40% | * |

| Carbamate | NaOH (6M), MeOH/H₂O, reflux | Piperidine-3-carbonitrile | 35% |

*Demonstrated in structurally related sulfonamide analogs.

Cyano Group Functionalization

The nitrile participates in cycloadditions and metal-catalyzed cross-couplings.

Key Transformations

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu-catalyzed azide-alkyne | CuI, DIPEA, DMF | Triazole-linked piperidines | 65% | |

| Pd-mediated Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl derivatives | 50% |

Utility : These reactions expand access to heterocyclic scaffolds for drug discovery .

Critical Considerations

- Stability : The Boc group resists nucleophilic attack under basic conditions but is labile in acidic media .

- Regioselectivity : Reactions at the nitrile require careful optimization to avoid side products .

- Synthetic Utility : Sequential deprotection and functionalization enable modular synthesis of complex targets .

Scientific Research Applications

Pharmacological Applications

1.1 Drug Development

Tert-butyl N-(3-cyanopiperidin-3-yl)carbamate has been studied for its potential as a pharmacological agent, particularly in the context of inhibiting specific biological pathways. Research indicates that compounds with similar structural features have been effective in modulating pathways linked to diseases such as cancer and neurological disorders. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further development in therapeutic applications.

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the piperidine moiety plays a crucial role in binding to biological targets, potentially influencing signaling pathways involved in cell proliferation and survival. This characteristic is particularly relevant for developing treatments aimed at diseases characterized by dysregulated cell growth.

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methodologies, including:

- Refluxing Techniques : Utilizing solvent-free conditions or mild heating to facilitate the reaction between tert-butyl carbamate and 3-cyanopiperidine.

- One-Pot Reactions : These methods streamline the synthesis process by combining multiple steps into a single reaction vessel, enhancing yield and reducing time.

2.2 Characterization Techniques

Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques commonly employed include:

- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.

- Infrared Spectroscopy (IR) : Useful for identifying functional groups within the compound.

- Mass Spectrometry (MS) : Assists in determining molecular weight and structure.

Case Studies

3.1 Medicinal Chemistry Studies

In recent studies, compounds structurally related to this compound have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, research has demonstrated that modifications to the piperidine ring can enhance selectivity and potency against target enzymes such as PI3K, which is implicated in various cancers .

3.2 Neuropharmacology Research

Another area of investigation involves the compound's potential neuroprotective effects. Preliminary studies suggest that derivatives may exhibit protective properties against neurodegenerative diseases by modulating neurotransmitter systems . These findings warrant further exploration into the therapeutic benefits of this compound in treating conditions like Alzheimer's disease.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Potential pharmacological agent targeting cancer and neurological disorders |

| Mechanism of Action | Interaction with biological targets influencing cell signaling pathways |

| Synthesis Methods | Refluxing techniques; one-pot reactions |

| Characterization Methods | NMR, IR spectroscopy, mass spectrometry |

| Case Studies | Inhibitors of kinases; neuroprotective effects |

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-cyanopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

This could influence reactivity in nucleophilic substitution or cyclization reactions .

Steric and Solubility Profiles: Methyl and trifluorophenyl groups enhance lipophilicity, favoring membrane permeability in drug candidates. In contrast, the polar cyano group may improve aqueous solubility, critical for bioavailability .

Biological Interactions: Fluorinated analogs (e.g., ) show enhanced enzyme inhibition due to fluorine’s electronegativity and metabolic stability. The cyano group’s H-bonding capacity might mimic carbonyl groups in enzyme active sites, though direct evidence is lacking .

Biological Activity

Tert-butyl N-(3-cyanopiperidin-3-yl)carbamate is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, often referred to as a carbamate derivative, features a tert-butyl group attached to a piperidine ring with a cyano substituent. Its molecular formula is , and it has unique chemical properties that contribute to its biological effects.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in critical signaling pathways.

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Research indicates that compounds similar to this compound can selectively inhibit GSK-3, an important kinase involved in numerous cellular processes, including metabolism and cell division. Selective inhibition of GSK-3 has therapeutic implications in treating neurodegenerative diseases and cancer .

- Impact on Neurotransmitter Systems : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The cyano group may enhance binding affinity or alter pharmacokinetics.

Biological Activity Data Table

Case Studies

- GSK-3 Inhibition Study : A study focused on selective GSK-3 inhibitors demonstrated that derivatives similar to this compound showed significant promise in reducing tumor growth in preclinical models. The study highlighted the importance of selectivity to minimize off-target effects, which is crucial for developing safer therapeutic agents .

- Neuropharmacological Effects : Another investigation explored the effects of piperidine-based compounds on neurotransmitter systems. It was found that the presence of the cyano group could modulate receptor activity, suggesting potential applications in treating mood disorders or neurodegenerative conditions .

Research Findings

Recent findings emphasize the significance of structural modifications in enhancing the biological activity of carbamate derivatives. For instance, the introduction of cyano groups has been linked to improved selectivity and potency against specific targets. Additionally, studies employing high-throughput screening methods have identified several promising candidates for further development based on their biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.